1-[4-(2-hydroxyethyl)-1-piperazinyl]Ethanone
Overview
Description
1-[4-(2-Hydroxyethyl)-1-piperazinyl]Ethanone is a chemical compound with the molecular formula C8H16N2O2. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. This compound is known for its applications in various fields, including pharmaceuticals, chemical synthesis, and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(2-hydroxyethyl)-1-piperazinyl]Ethanone typically involves the reaction of piperazine with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{Piperazine} + \text{Ethylene Oxide} \rightarrow \text{this compound} ]
The reaction is usually conducted in the presence of a solvent such as water or an alcohol, and the temperature is maintained at around 50-70°C. The reaction mixture is then purified using standard techniques such as distillation or recrystallization to obtain the pure compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. The use of catalysts and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
1-[4-(2-hydroxyethyl)-1-piperazinyl]Ethanone undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary amines.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
1-[4-(2-hydroxyethyl)-1-piperazinyl]Ethanone has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Utilized in the development of pharmaceutical drugs, particularly those targeting the central nervous system.
Industry: Used in the production of corrosion inhibitors, surfactants, and synthetic fibers.
Mechanism of Action
The mechanism of action of 1-[4-(2-hydroxyethyl)-1-piperazinyl]Ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group and piperazine ring play crucial roles in binding to these targets, leading to the modulation of biological pathways. The compound can act as an agonist or antagonist, depending on the target and the context of its use.
Comparison with Similar Compounds
1-[4-(2-hydroxyethyl)-1-piperazinyl]Ethanone can be compared with other similar compounds, such as:
1-(2-Hydroxyethyl)piperidine: Similar structure but with a piperidine ring instead of a piperazine ring.
1,4-Bis(2-hydroxyethyl)piperazine: Contains two hydroxyethyl groups attached to the piperazine ring.
2-(4-(2-Hydroxyethyl)-1-piperazinyl)-1-(4-methylphenyl)ethanone: A derivative with an additional methylphenyl group.
These compounds share similar chemical properties but differ in their specific applications and biological activities. The presence of different functional groups and ring structures imparts unique characteristics to each compound, making them suitable for various specialized uses.
Properties
IUPAC Name |
1-[4-(2-hydroxyethyl)piperazin-1-yl]ethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2/c1-8(12)10-4-2-9(3-5-10)6-7-11/h11H,2-7H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRGOMLFEVPNISR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)CCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83502-55-0 | |
Record name | 1-Acetyl-4-(2-hydroxyethyl)piperazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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